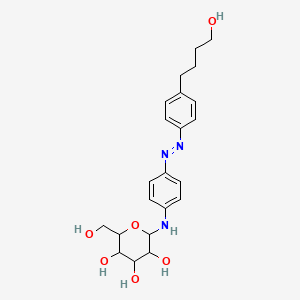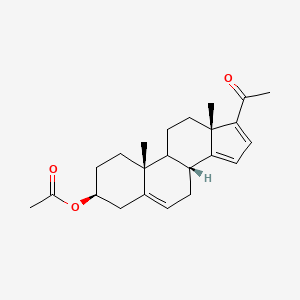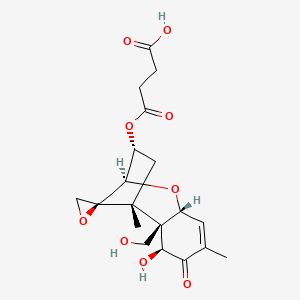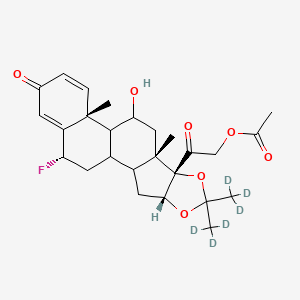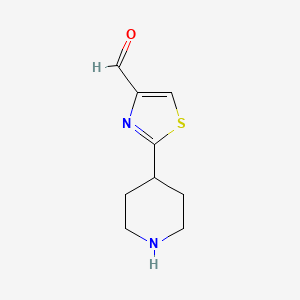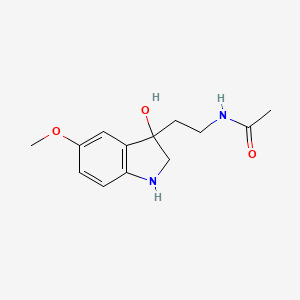![molecular formula C30H37NO4 B13862978 [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulipristal Acetate-d3 is a deuterated form of Ulipristal Acetate, a selective progesterone receptor modulator. It is primarily used in emergency contraception and the treatment of uterine fibroids. The deuterated form, Ulipristal Acetate-d3, is labeled with deuterium, a stable hydrogen isotope, which can be used in various scientific studies to track the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ulipristal Acetate-d3 involves multiple steps, starting from the basic steroid structure. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups to the steroid backbone.
Acetylation: Addition of acetyl groups to protect hydroxyl groups during subsequent reactions.
Deuteration: Replacement of hydrogen atoms with deuterium, often using deuterated reagents.
Purification: Use of chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of Ulipristal Acetate-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ulipristal Acetate-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen or deuterium to double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ulipristal Acetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.
Biology: Helps in understanding metabolic pathways by tracking the deuterium-labeled compound.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in drug development.
Industry: Utilized in the production of more stable and effective pharmaceutical formulations.
Mechanism of Action
Ulipristal Acetate-d3 exerts its effects by binding to progesterone receptors, thereby modulating their activity. It acts as both an agonist and antagonist, depending on the tissue context. The compound delays ovulation by inhibiting follicular rupture and alters the endometrium to prevent implantation . It also affects the hypothalamus and pituitary gland, influencing hormone release .
Comparison with Similar Compounds
Similar Compounds
Mifepristone: Another progesterone receptor modulator used for medical abortion and emergency contraception.
Levonorgestrel: A hormone used in various contraceptive methods.
Asoprisnil: A selective progesterone receptor modulator investigated for the treatment of uterine fibroids.
Uniqueness
Ulipristal Acetate-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in biological systems. Compared to Mifepristone, it has lower glucocorticoid activity and better binding affinity . Unlike Levonorgestrel, Ulipristal Acetate-d3 can be used up to 120 hours after unprotected intercourse .
Properties
Molecular Formula |
C30H37NO4 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i2D3 |
InChI Key |
OOLLAFOLCSJHRE-HKASCBTCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
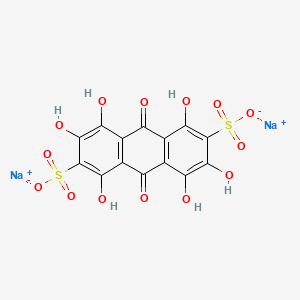
![[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid](/img/structure/B13862908.png)

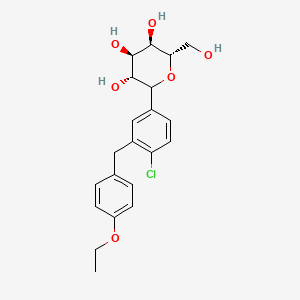

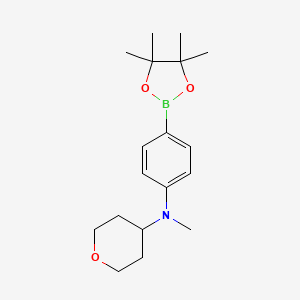
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
